1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions were carried out, and the yield of the product .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involve the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione under specific conditions. This process yields the compound with high purity and provides insights into its molecular structure through NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).
Molecular Docking and Cytotoxicity
- A study focused on the design, synthesis, and evaluation of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives for their anticancer activity. The research demonstrates the synthesis of these derivatives and their evaluation against breast cancer cell lines MCF-7 and MDA-MB-231. Some compounds exhibited significant cytotoxicity, indicating potential therapeutic applications. The study also explored the docking study with binding mode of interactions and active site in EGFR tyrosine kinase proteins, providing a basis for further drug development (Shinde et al., 2022).
Anti-inflammatory Activity
- Research into novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides has shown remarkable anti-inflammatory activity. These compounds were compared with standard drugs such as indomethacin and celecoxib, displaying a significant reduction in inflammation with low ulcerogenic potential. This suggests a promising pathway for developing new anti-inflammatory agents with reduced side effects (Abdel‐Aziz et al., 2014).
Corrosion Inhibition
- The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been studied for its effectiveness in inhibiting corrosion of mild steel in a hydrochloric acid medium. This research indicates that even at very low concentrations, the compound significantly inhibits corrosion, highlighting a potential application in protecting metals from acidic corrosion. The adsorption of the compound on steel surfaces follows Langmuir's isotherm, suggesting a strong and efficient interaction mechanism (Bentiss et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-11-16(20-21-22(11)13-5-7-14(26-2)8-6-13)17(23)19-12-3-9-15(10-4-12)27(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPZEPEXAOHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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